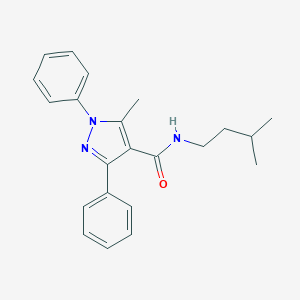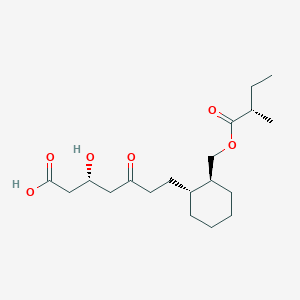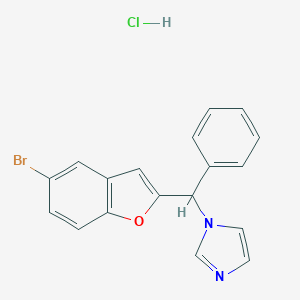![molecular formula C6H6O2 B040743 5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one CAS No. 120930-39-4](/img/structure/B40743.png)
5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one, also known as Methylcyclopropyl Ketone Oxide or MCKO, is a cyclic ketone oxide that has been the subject of much research in recent years due to its unique properties and potential applications. This compound is of interest to scientists in a variety of fields, including organic chemistry, biochemistry, and pharmacology, due to its ability to act as a reactive intermediate in a number of chemical reactions and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of MCKO is complex and not fully understood. It is believed that MCKO acts as a reactive intermediate in a number of chemical reactions, including epoxidation, dihydroxylation, and aziridination. Additionally, MCKO has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
MCKO has been shown to have a number of biochemical and physiological effects. Studies have shown that MCKO has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, MCKO has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MCKO in lab experiments is its ability to act as a reactive intermediate in a number of chemical reactions. Additionally, MCKO has been shown to be a relatively stable compound, making it easy to handle and store. However, one limitation of using MCKO in lab experiments is its potential toxicity. Studies have shown that MCKO can be toxic to cells at high concentrations, which could limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on MCKO. One area of research could focus on the development of new drugs based on the anti-inflammatory and anti-cancer properties of MCKO. Additionally, research could focus on the use of MCKO as a reactive intermediate in new chemical reactions. Finally, research could focus on the development of new methods for synthesizing MCKO that are more efficient and cost-effective.
Synthesemethoden
The synthesis of MCKO is a complex process that involves several steps. The most common method for synthesizing MCKO is through the oxidation of 5-methylcyclopropene-1,2-dione with hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten. This process yields MCKO as a colorless liquid with a boiling point of 87-88°C.
Wissenschaftliche Forschungsanwendungen
MCKO has been the subject of much scientific research due to its potential applications in a variety of fields. One area of research has focused on the use of MCKO as a reactive intermediate in organic synthesis. MCKO has been shown to be an effective reagent in a number of reactions, including epoxidation, dihydroxylation, and aziridination.
Another area of research has focused on the potential therapeutic applications of MCKO. Studies have shown that MCKO has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, MCKO has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
120930-39-4 |
|---|---|
Molekularformel |
C6H6O2 |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
5-methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C6H6O2/c1-6-3-2-4(7)5(6)8-6/h2-3,5H,1H3 |
InChI-Schlüssel |
WRABBHOIGFTUBW-UHFFFAOYSA-N |
SMILES |
CC12C=CC(=O)C1O2 |
Kanonische SMILES |
CC12C=CC(=O)C1O2 |
Synonyme |
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 5-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



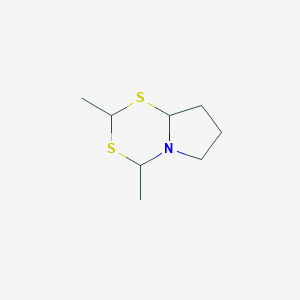

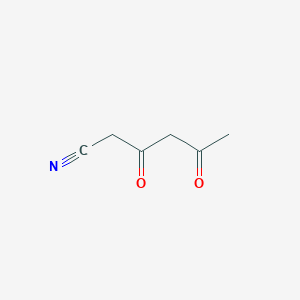
![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
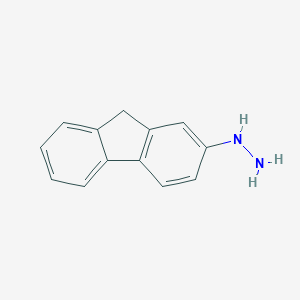

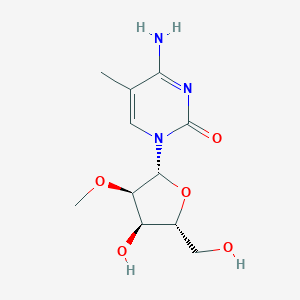
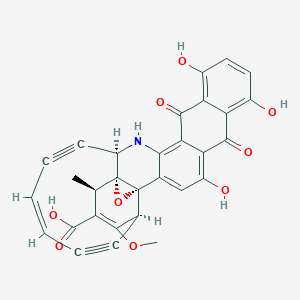
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)
